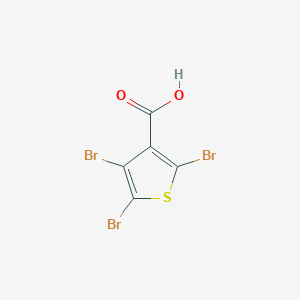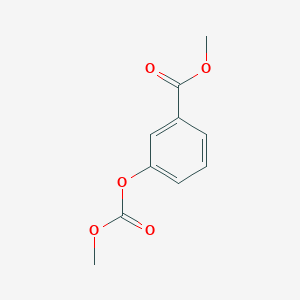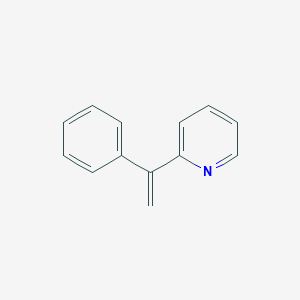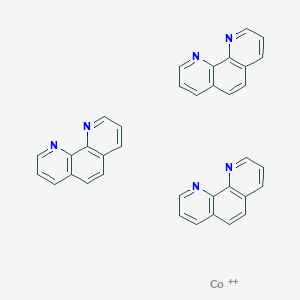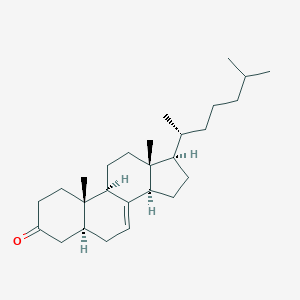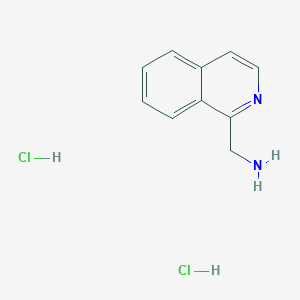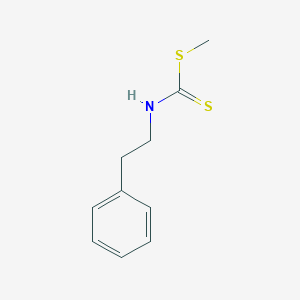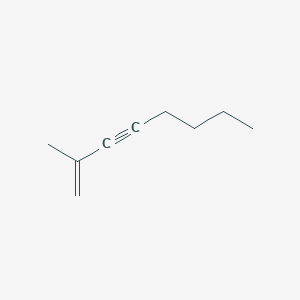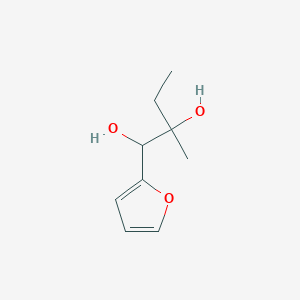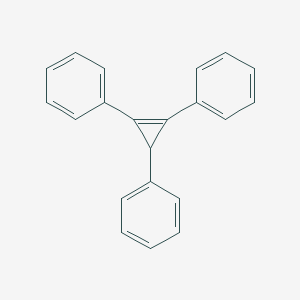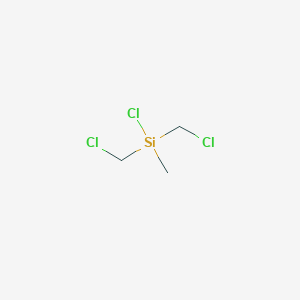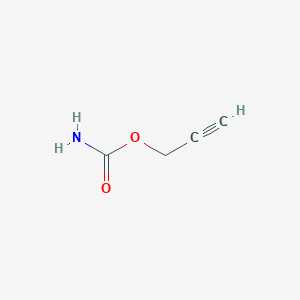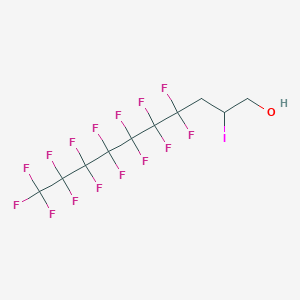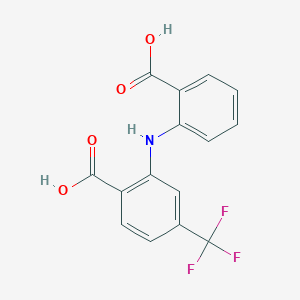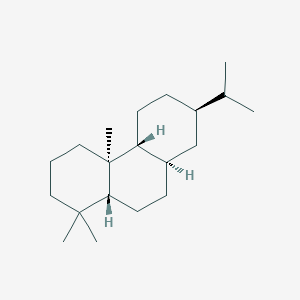
(+)-Abietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Abietane is a type of diterpene, which is a class of organic compounds that are found in many plants and fungi. It has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of (+)-Abietane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (+)-Abietane in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various signaling pathways and disease processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for further research on (+)-Abietane. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a tool for studying various signaling pathways and disease processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.
Métodos De Síntesis
(+)-Abietane can be synthesized from many different sources, including pine resin, fir needles, and other plant materials. One of the most common methods for synthesizing this compound is through the use of acid-catalyzed rearrangement of the corresponding hydrocarbon. This reaction involves the use of a strong acid, such as sulfuric or hydrochloric acid, to catalyze the rearrangement of the hydrocarbon into the desired diterpene.
Aplicaciones Científicas De Investigación
(+)-Abietane has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propiedades
Número CAS |
18375-16-1 |
|---|---|
Fórmula molecular |
C20H36 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
Clave InChI |
STIVVCHBLMGYSL-VBEQINLCSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
SMILES canónico |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



